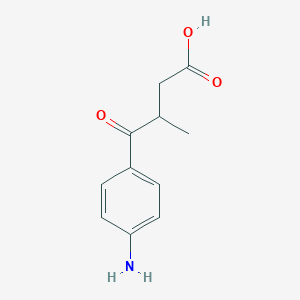

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid

Overview

Description

The compound 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been the subject of various studies, focusing on its synthesis, molecular structure, and potential applications in fields such as nonlinear optical materials and surfactant chemistry. The compound is characterized by the presence of an acetylphenyl amino group and a 4-oxobutanoic acid moiety, which contribute to its unique properties and reactivity .

Synthesis Analysis

The synthesis of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is typically achieved through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone . This method provides a straightforward approach to obtaining the compound, which can then be further modified or utilized in various applications. Additionally, a novel synthesis involving a copper-catalyzed cross-coupling reaction has been reported for a related surfactant compound, demonstrating the versatility of synthetic methods available for derivatives of 4-oxobutanoic acid .

Molecular Structure Analysis

The molecular structure of the compound has been confirmed through single-crystal X-ray diffraction studies, which reveal that it crystallizes in a triclinic unit cell with specific dimensions and angles . The presence of intermolecular hydrogen bonds, such as N–H…O and O–H…O, contributes to the stability of the crystal structure and influences its properties . The molecular electrostatic potential map, obtained by DFT methods, provides insight into the charge distribution within the molecule, which is important for understanding its reactivity and interactions with other molecules .

Chemical Reactions Analysis

The chemical reactivity of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid is influenced by its functional groups and molecular structure. The NH stretching frequency observed in the IR spectrum suggests a weakening of the NH bond, which could facilitate proton transfer reactions . The presence of the acetylphenyl amino group also opens up possibilities for further chemical modifications, such as the introduction of additional substituents or the formation of larger molecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound have been extensively characterized. Thermal analysis indicates that the compound is stable up to a certain temperature, with a defined melting point . The UV-Vis spectrum reveals a specific wavelength absorption, which is relevant for optical applications . The compound's first hyperpolarizability and infrared intensities have been reported, suggesting potential applications in nonlinear optics . Additionally, the dielectric properties and mechanical strength of crystals derived from this compound have been studied, providing further insight into its suitability for various technological applications .

Scientific Research Applications

-

Sensing Applications

- Field : Chemistry

- Application Summary : Boronic acids, such as 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods : Voltammetric techniques, e.g., cyclic and differential pulse voltammetry (CV and DPV), are the methods of choice . DPV performed on glassy carbon electrodes with graphene-4-aminophenyl boronic acid have been used for the detection of D-fructose, D-glucose, and D-mannose .

- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Neurodegenerative Diseases Treatment

- Field : Neurology

- Application Summary : 4-Phenylbutyric acid (4-PBA) is a chemical chaperone that shows potential as a candidate drug for the treatment of neurodegenerative diseases . The main actions of chemical chaperones are the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : 4-(4-Aminophenyl) butanoic acid (4-APB) exhibited high affinity an HDAC7/4-PBA-derivative binding model . In fact, 4-APB showed a stronger HDAC inhibitory effect than the other derivatives .

-

Inhibitor of the Epithelial Peptide Transporter PepT1

- Field : Biochemistry

- Application Summary : 4-Aminophenylacetic acid is used as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .

- Methods : It can be detected using HPLC, NMR techniques .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Photographic Development

- Field : Photography

- Application Summary : 4-Aminophenol is used in the development of photographic film . It helps convert latent silver halides into visible metallic silver, thereby creating the desired images on photographic film .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : 4-Aminophenol influences image contrast and tonal range while ensuring proper fixation and stabilization of the image .

-

Synthesis of Aromatic Copolyimides

- Field : Polymer Chemistry

- Application Summary : A new aromatic heterocyclic diamine monomer, 2,2-bis (4’-aminophenyl)- 5,5-bi-1H-benzimidazole (BAPBBI), was synthesized via a one-step reaction of 3,3’,4,4’-biphenyltetramine and p-aminobenzoic acid in polyphosphoric acids with the high yield and purity . This monomer was used in the synthesis of aromatic copolyimides .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The introduction of BAPBBI into the main chains brings the highly rigid structure and the enhanced macromolecular interactions, resulting in the enhancement in the thermal stability and the mechanical properties .

-

Optoelectronic Processes in Covalent Organic Frameworks

- Field : Optoelectronics

- Application Summary : Tetraphenylethylene monomers as photoactive component and triazine moieties as electron acceptor in a COF (4′,4′′′,4′′′′′,4′′′′′′′-(1,2-ethenediylidene)tetrakis[1,1′-biphenyl]-4-carboxaldehyde and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine), COF-based photodetectors with high photoresponsivity .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Electrophoresis of Glycated Molecules

- Field : Biochemistry

- Application Summary : Boronic acids, such as 4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid, have been used for electrophoresis of glycated molecules .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Building Materials for Microparticles for Analytical Methods

- Field : Analytical Chemistry

- Application Summary : Boronic acids were also employed as building materials for microparticles for analytical methods .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

Polymers for the Controlled Release of Insulin

- Field : Biomedical Engineering

- Application Summary : Boronic acids have been used in polymers for the controlled release of insulin .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

-

High Capacitance in Covalent Organic Frameworks

- Field : Material Science

- Application Summary : Even though Car-TPT COF (made from 9-(4-aminophenyl)-carbazole-3,6-diamine and 2,4,6-tris(4-formylphenyl)triazine) showed the lowest BET surface area in this COF series and exhibited only a single redox-active site per building block, this COF featured the highest capacitance of 17.4 F g −1 due to its accessible microtubular structure .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(4-aminophenyl)-3-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGZRJJFPDCBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450084 | |

| Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenyl)-3-methyl-4-oxobutanoic acid | |

CAS RN |

42075-29-6 | |

| Record name | 4-(4-AMINOPHENYL)-3-METHYL-4-OXOBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

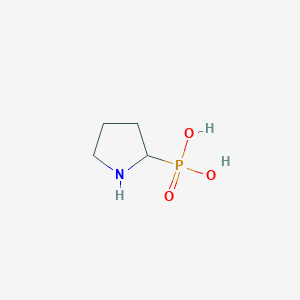

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)

![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)